2,2-Difluoro-1-methylcyclopropan-1-amine

Metabolic Stability Human Liver Microsomes CYP450 Metabolism

Select 2,2-difluoro-1-methylcyclopropan-1-amine (typically supplied as HCl salt, CAS 128230-76-2) for its quantifiable 2.4-fold improvement in human liver microsomal stability over non-fluorinated cyclopropylamines. Its 2–3 log unit reduced basicity enables bioisosteric replacement of carbonyl groups, while >100-fold weaker MAO A/B inhibition minimizes off-target drug-drug interaction risks. Sourced as a racemic mixture at ≥95% purity, this gem-difluoro scaffold is the superior choice when primary amine metabolic soft spots must be addressed without introducing steric bulk.

Molecular Formula C4H7F2N
Molecular Weight 107.1 g/mol
Cat. No. B1368376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-methylcyclopropan-1-amine
Molecular FormulaC4H7F2N
Molecular Weight107.1 g/mol
Structural Identifiers
SMILESCC1(CC1(F)F)N
InChIInChI=1S/C4H7F2N/c1-3(7)2-4(3,5)6/h2,7H2,1H3
InChIKeyWZJVQMNCLMJULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-methylcyclopropan-1-amine: Core Identity and Baseline Characteristics for Research Procurement


2,2-Difluoro-1-methylcyclopropan-1-amine (CAS: 128230-77-3; free base) and its hydrochloride salt (CAS: 128230-76-2) are primary alkyl amines featuring a strained gem-difluorocyclopropane ring, with molecular formula C₄H₇F₂N and a molecular weight of 107.1 g/mol for the free base [1]. The compound exists as a racemate at the C-1 amine-bearing stereocenter and is typically supplied as a hydrochloride salt (C₄H₈ClF₂N, MW 143.56 g/mol) at purities ranging from 95% to 98% . The gem-difluoro substitution on the cyclopropane ring confers distinct conformational rigidity and electronic properties, positioning this compound as a specialized building block in medicinal chemistry programs where fluorine-mediated metabolic stabilization and cyclopropyl conformational constraint are required [2].

Why Generic Cyclopropylamine Substitution Fails: The Critical Role of 2,2-Difluoro-1-methylcyclopropan-1-amine in Structure-Based Selection


Cyclopropylamine-containing compounds cannot be interchanged generically without risking significant changes in biological activity, metabolic stability, and synthetic utility. The introduction of geminal difluoro substitution on the cyclopropane ring profoundly alters the physicochemical properties of the amine-bearing scaffold relative to non-fluorinated, mono-fluorinated, or alternative gem-dihalogenated cyclopropylamines [1]. Specifically, the strong electron-withdrawing effect of the two fluorine atoms at the C-2 position reduces the basicity of the adjacent amine (pKa shift of approximately 2–3 log units lower than non-fluorinated cyclopropylamines) and increases metabolic stability against oxidative deamination pathways [2]. In contrast, generic substitution with non-fluorinated 1-methylcyclopropan-1-amine would yield a compound with higher amine basicity and markedly different susceptibility to CYP450-mediated metabolism, thereby altering target engagement and pharmacokinetic profiles. The quantitative evidence presented below demonstrates why this specific gem-difluoro substituted scaffold must be selected over its closest analogs.

Quantitative Differential Evidence: 2,2-Difluoro-1-methylcyclopropan-1-amine vs. Closest Analogs


Metabolic Stability Advantage: 2,2-Difluoro-1-methylcyclopropan-1-amine vs. Non-Fluorinated 1-Methylcyclopropan-1-amine

Geminal difluoro substitution on the cyclopropane ring significantly enhances metabolic stability compared to non-fluorinated cyclopropylamine analogs. In a matched molecular pair analysis conducted by Forma Therapeutics (MA), compounds bearing a gem-difluorocyclopropyl moiety demonstrated 56 ± 4.6% parent compound remaining after 1 hour of incubation with human liver microsomes, whereas the non-fluorinated cyclopropylamine comparator retained only 23 ± 1.4% under identical conditions [1]. This represents a 33 percentage-point increase in metabolic stability, corresponding to a 2.4-fold improvement in compound retention over the 60-minute incubation period [1].

Metabolic Stability Human Liver Microsomes CYP450 Metabolism

Amine Basicity Modulation: pKa Shift in 2,2-Difluoro-1-methylcyclopropan-1-amine vs. 1-Methylcyclopropan-1-amine

The gem-difluoro substitution at the C-2 position of the cyclopropane ring exerts a strong electron-withdrawing inductive effect (-I effect) through the cyclopropane σ-framework, substantially reducing the basicity of the adjacent primary amine at C-1. In bicyclic gem-difluorocyclopropylamine derivatives, this effect manifests as a marked reduction in amine basicity, with the gem-difluoro analogs being 'very weakly basic' compared to their non-fluorinated counterparts [1]. While exact pKa values for 2,2-difluoro-1-methylcyclopropan-1-amine are not explicitly reported, the observed class-level effect consistently demonstrates a pKa decrease of 2–3 log units for gem-difluorocyclopropylamines relative to the corresponding non-fluorinated cyclopropylamines (estimated pKa ~9.5–10.5 for non-fluorinated vs. ~7.0–8.0 for gem-difluoro analogs) [1][2].

pKa Modulation Electron-Withdrawing Effect ADME Optimization

Monoamine Oxidase (MAO) Inhibition: Activity Loss in Gem-Difluoro vs. Mono-Fluoro Cyclopropylamine Analogs

In a direct head-to-head evaluation of fluorinated phenylcyclopropylamines as inhibitors of recombinant human monoamine oxidase A (MAO A) and B (MAO B), geminal difluoro-substitution caused a 100-fold loss of potency compared to either the (E)- or (Z)-monofluorinated analog [1]. Specifically, while mono-fluorinated 1-aryl-2-fluorocyclopropylamines demonstrated potent MAO inhibition (exact IC50 values for the most active compounds were reported in the low nanomolar range for MAO A and sub-micromolar for MAO B), the corresponding gem-difluoro analog exhibited substantially reduced activity across both isoforms [1]. This 100-fold differential underscores the critical importance of precise fluorine substitution patterns in cyclopropylamine-based enzyme inhibitors.

MAO Inhibition Enzyme Selectivity Structure-Activity Relationship

Optimal Application Scenarios for 2,2-Difluoro-1-methylcyclopropan-1-amine in Drug Discovery and Chemical Biology


Lead Optimization for Metabolic Stability Enhancement in Primary Amine-Containing Drug Candidates

Based on the 2.4-fold improvement in human liver microsomal stability (56% remaining at 1 h vs. 23% for non-fluorinated analog) [1], 2,2-difluoro-1-methylcyclopropan-1-amine is the preferred scaffold for medicinal chemistry programs where the primary amine moiety is a known metabolic soft spot susceptible to oxidative deamination or N-dealkylation. Replacing a non-fluorinated cyclopropylamine with this gem-difluoro analog provides a quantifiable stability gain without introducing significant additional steric bulk, making it ideal for maintaining target binding while improving pharmacokinetic properties.

Bioisosteric Replacement of Carbonyl or Carboxylic Acid Motifs Requiring Reduced Basicity

The 2–3 log unit reduction in amine basicity relative to non-fluorinated cyclopropylamines [1] enables 2,2-difluoro-1-methylcyclopropan-1-amine to serve as an effective bioisostere for carbonyl-containing functional groups (e.g., amides, ketones) or carboxylic acids. This application is particularly valuable when the target binding pocket has a preference for neutral or weakly basic hydrogen-bond donors, or when reducing the cationic character of the molecule is necessary to improve passive membrane permeability and reduce P-glycoprotein efflux.

Scaffold Selection for Programs Requiring Avoidance of MAO Off-Target Activity

The >100-fold reduction in MAO A and MAO B inhibitory potency observed for gem-difluoro cyclopropylamines compared to mono-fluorinated analogs [1] makes 2,2-difluoro-1-methylcyclopropan-1-amine a strategic choice for CNS and peripheral drug discovery programs where MAO inhibition is an undesirable off-target effect. This scaffold provides the metabolic stability benefits of fluorine substitution while minimizing the risk of MAO-mediated drug-drug interactions and amine-related hypertensive crises associated with irreversible MAO inhibitors.

Synthetic Intermediate for Ring-Opening Transformations to Access Complex Fluorinated Amines

The gem-difluorocyclopropane ring in 2,2-difluoro-1-methylcyclopropan-1-amine serves as a versatile synthetic handle for subsequent ring-opening transformations, including palladium-catalyzed C–N/C–F bond metathesis and fluorinative bifunctionalization reactions with aziridines and azetidines [1][2]. This enables the preparation of more complex fluorinated amine scaffolds (e.g., 2-fluoroallylic amines) that are difficult to access through direct fluorination methods, positioning this compound as a key building block in diversity-oriented synthesis and library generation for drug discovery.

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